![molecular formula C12H16BClO4 B1418032 (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid CAS No. 1315476-05-1](/img/structure/B1418032.png)

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid

Vue d'ensemble

Description

“(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H16BClO4 and a molecular weight of 270.52 .

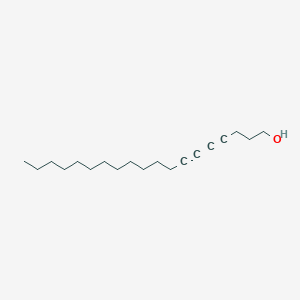

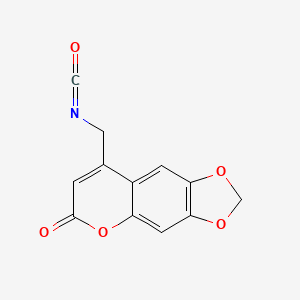

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: B(C1=C(C=CC(=C1)Cl)C(=O)OCC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a 2,2-dimethylpropoxy group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.52 and a molecular formula of C12H16BClO4 . It has a complexity of 290 and a topological polar surface area of 66.8Ų . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

Chemical Biology

In chemical biology, this compound is utilized for reversible click reactions . These reactions are pivotal for creating dynamic molecular assemblies that can respond to biological stimuli. The boronic acid moiety of the compound interacts with cis-diols in biological molecules, enabling the reversible formation of complexes .

Supramolecular Chemistry

Supramolecular chemists employ this compound to design molecules that can self-assemble into larger structures. The boronic acid group forms strong yet reversible bonds with other molecules, which is essential for constructing supramolecular architectures .

Biomedical Applications

The compound’s boronic acid group is biocompatible and can be used to create biomedical devices . It can be incorporated into sensors that detect biological markers or into materials that respond to the presence of specific molecules in the body .

Sensing Applications

Boronic acids are known for their ability to form complexes with diols and Lewis bases, making them ideal for sensing applications. This particular compound could be used in the development of sensors for detecting sugars or other diol-containing molecules in various environments .

Protein Manipulation and Modification

Researchers can use this compound to label proteins or to modify their function. The boronic acid interacts with the diols present in the sugar moieties of glycoproteins, allowing for targeted modification or labeling of these biomolecules .

Therapeutic Development

The interaction of boronic acids with biological molecules opens up possibilities for therapeutic development. This compound could be used to design drugs that target specific biological pathways or to create delivery systems that release drugs in response to specific triggers .

Material Chemistry

In material chemistry, the compound can be used to create polymers or microparticles that have specific responses to environmental changes. For example, it could be used to develop materials that change their properties in the presence of certain chemicals .

Catalysis

Boronic acids are often used in catalytic reactions, such as Suzuki-Miyaura coupling, which is a cornerstone reaction in organic synthesis. This compound, with its boronic acid functionality, could be a valuable reagent in such catalytic processes .

Mécanisme D'action

Propriétés

IUPAC Name |

[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWKNWCOCNXTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid | |

CAS RN |

1315476-05-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)